5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile
Description
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile (CAS: 1893403-92-3) is a brominated benzonitrile derivative featuring a tetrahydrofuran-3-yloxy substituent at position 2 and a bromine atom at position 5 of the aromatic ring. This compound is commercially available with a purity of 95% and is used as a key intermediate in pharmaceutical synthesis, particularly in the development of targeted therapies . Its structure combines the electron-withdrawing nitrile group with a cyclic ether moiety, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-bromo-2-(oxolan-3-yloxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKNFEFZEJWHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a benzonitrile moiety, and a tetrahydrofuran ring, which contributes to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 252.1 g/mol. The presence of the tetrahydrofuran ring is significant as it may influence the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the bromination of the benzonitrile followed by the introduction of the tetrahydrofuran moiety through etherification reactions. This synthetic route allows for the functionalization of the compound, which is crucial for exploring its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structures have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 64 µg/mL, indicating moderate to strong antimicrobial potential .
Anticancer Activity
The anticancer properties of related compounds have been explored extensively. Research indicates that derivatives with electron-withdrawing groups on the benzene ring exhibit improved cytotoxicity against several cancer cell lines, including human gastric adenocarcinoma (AGS) cells. The structure-activity relationship suggests that substituents at specific positions on the aromatic ring can significantly enhance anticancer activity .
Case Studies
-
Study on Structure-Activity Relationship (SAR) :
A study investigated various derivatives of benzonitrile compounds, including those similar to this compound. The results indicated that modifications in the tetrahydrofuran ring and substitutions on the benzene ring significantly influenced biological activity. Compounds with halogen substitutions showed enhanced activity against cancer cells, with IC50 values ranging from 5 to 15 µM . -
Antioxidant Activity :
In vitro assays demonstrated that certain derivatives exhibited antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The DPPH radical scavenging assay showed that some compounds had significant scavenging effects, suggesting potential therapeutic applications in oxidative stress management .
Data Summary
Scientific Research Applications
Medicinal Chemistry
A. Kinase Inhibition
One of the primary applications of 5-bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile is its role as a kinase inhibitor. Compounds of similar structure have been identified as inhibitors of TBK1 and IKKε kinases, which are implicated in various diseases, including cancer and inflammatory conditions. The inhibition of these kinases can lead to therapeutic interventions for diseases such as rheumatoid arthritis, psoriasis, and neurodegenerative disorders like Alzheimer's disease .
B. Anti-Trypanosomal Activity
Research has shown that benzonitrile derivatives exhibit anti-trypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The structure-activity relationship (SAR) studies indicate that modifications to the benzonitrile core can enhance potency against the parasite, highlighting the potential of compounds like this compound in treating neglected tropical diseases .
Pharmacological Studies
A. Drug Development
The compound has been utilized in drug development processes due to its favorable pharmacokinetic properties. In vitro studies demonstrate that modifications to the tetrahydrofuran moiety can improve solubility and bioavailability, critical factors for effective drug formulation .
B. Virtual Screening and Ligand Development
Pharmacophore-based virtual screening has identified compounds with similar structures that interact with programmed cell death protein 1 (PD-1), suggesting potential applications in cancer immunotherapy. The ability to modulate PD-L1 interactions may provide avenues for developing novel cancer treatments .
Table 1: Summary of Applications and Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution under transition-metal catalysis. For example:
These reactions highlight the bromine’s role in forming carbon–carbon and carbon–heteroatom bonds, critical for diversifying molecular scaffolds .
Functionalization of the Nitrile Group
The cyano group participates in hydrolysis and reduction reactions:
The nitrile’s electronic effects also stabilize intermediates in cycloaddition reactions .
Tetrahydrofuran Ring Modifications
The tetrahydrofuran-3-yloxy moiety undergoes ring-opening and functionalization:
These modifications enable further derivatization for pharmacokinetic optimization .
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
5-Bromo-2-hydroxybenzonitrile
- Structure : Bromine at position 5, hydroxyl (-OH) at position 2.
- Key Properties :
5-Bromo-2-ethoxybenzonitrile
- Structure : Ethoxy (-OCH₂CH₃) at position 2.
- Key Properties :
- Comparison : The ethoxy group likely confers higher lipophilicity than the hydroxyl analog but less rigidity than the tetrahydrofuran-derived substituent.
5-Bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile
- Structure : Methoxy (-OCH₃) at position 3, tetrahydropyran-4-yloxy at position 2.
- Comparison : The additional methoxy group and larger cyclic ether may influence pharmacokinetics, such as absorption and distribution.
Functional Group Modifications
Nitrile Group Positioning
- 4-Bromobenzonitrile, 2-Bromobenzonitrile, 3-Bromobenzonitrile :
- Comparison : The para-bromo substitution in 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile may stabilize the aromatic ring differently compared to ortho/meta analogs.
Halogen and Alkoxy Combinations
- 5-Bromo-3-fluoro-2-methoxybenzonitrile :
- Comparison : The absence of fluorine in this compound may reduce its metabolic resistance but simplify synthesis.
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
